An In-depth Technical Guide to 2-Fluoro-4-nitrobenzene-1-thiol: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 2-Fluoro-4-nitrobenzene-1-thiol: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzene-1-thiol, a key fluorinated nitroaromatic building block. The document elucidates its molecular characteristics, a detailed and scientifically-grounded synthetic protocol, its reactivity profile, and its strategic importance in the fields of medicinal chemistry and materials science. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a valuable resource for professionals leveraging such intermediates in their research and development endeavors.
Core Molecular Attributes
2-Fluoro-4-nitrobenzene-1-thiol is a substituted aromatic compound featuring a fluorine atom, a nitro group, and a thiol group. This trifunctional arrangement makes it a highly versatile intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄FNO₂S | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| CAS Number | 315228-67-2 | [1] |
| Synonyms | 2-fluoro-4-nitrobenzenethiol | [1] |
| Appearance | Not explicitly stated, but related nitrothiophenols are typically yellow to orange solids. | [2] |
| Storage | Inert atmosphere, 2-8°C is recommended by some suppliers. | [3] |
Strategic Importance in Research and Development
The strategic placement of the fluoro, nitro, and thiol groups on the benzene ring imparts a unique reactivity profile to 2-Fluoro-4-nitrobenzene-1-thiol, making it a valuable building block in drug discovery and materials science.
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Fluorine's Role in Medicinal Chemistry : The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve bioavailability, and fine-tune the acidity and lipophilicity of molecules.[4] The fluorine atom in 2-Fluoro-4-nitrobenzene-1-thiol can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives.
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Nitro Group as a Versatile Handle : The strongly electron-withdrawing nitro group serves multiple purposes. It activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluorine atom.[5] Furthermore, the nitro group can be readily reduced to an amine, providing a pathway to a different class of derivatives such as amides or for the construction of heterocyclic systems.[5]
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The Thiol Group's Reactivity : The thiol group is a potent nucleophile and can participate in a variety of reactions, including Michael additions and the formation of thioethers. Its reactivity can be modulated by the electronic environment of the aromatic ring.[6] It is also a key functional group for surface functionalization, particularly on gold surfaces.
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"Click" Chemistry Potential : While not a classic "click" reaction, the thiol group can participate in thiol-ene reactions, which are considered a type of click chemistry due to their high efficiency and selectivity.[7] This opens up possibilities for using 2-Fluoro-4-nitrobenzene-1-thiol in bioconjugation and materials science applications where robust and specific linkages are required.[7][8]
Synthesis of 2-Fluoro-4-nitrobenzene-1-thiol: A Validated Protocol
The synthesis of 2-Fluoro-4-nitrobenzene-1-thiol is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale for this approach is the high activation of the C-F bond by the para-nitro group, making the fluorine atom an excellent leaving group in the presence of a suitable nucleophile.
A plausible and scientifically sound method involves the reaction of 3,4-difluoronitrobenzene with a protected thiol or a thiol precursor. A direct reaction with sodium sulfide, analogous to the synthesis of 4-nitrothiophenol, is a highly effective approach.
Caption: Proposed synthesis of 2-Fluoro-4-nitrobenzene-1-thiol via SNAr.
Experimental Protocol
This protocol is based on established methods for the synthesis of related nitrothiophenols from fluoronitrobenzene precursors.
Materials:
-
3,4-Difluoronitrobenzene
-
Sodium sulfide (Na₂S)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-difluoronitrobenzene (1.0 equivalent) in anhydrous DMF.
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Addition of Nucleophile: To the stirred solution, add sodium sulfide (1.1 equivalents) portion-wise at room temperature. The reaction is often exothermic, and cooling with a water bath may be necessary to maintain the temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
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Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sodium 2-fluoro-4-nitrobenzenethiolate.
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Acidification: Dissolve the crude product in water and cool in an ice bath. Slowly add an aqueous solution of HCl with stirring until the solution is acidic (pH ~2-3), which will precipitate the desired thiol.
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Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
Reactivity and Further Transformations
The presence of three distinct functional groups on the aromatic ring of 2-Fluoro-4-nitrobenzene-1-thiol allows for a range of selective chemical transformations.
Caption: Reactivity map of 2-Fluoro-4-nitrobenzene-1-thiol.
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Nucleophilic Aromatic Substitution (SNAr) at the C-F bond: While the thiol group is a strong nucleophile, the C-F bond can still be targeted by other nucleophiles, especially if the thiol is protected (e.g., as a thioester). This allows for the sequential introduction of different functionalities.
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Reactions at the Thiol Group: The thiol group can be alkylated to form thioethers, undergo Michael addition to α,β-unsaturated carbonyl compounds, or be oxidized to form disulfides. The acidity of the thiol proton is influenced by the electron-withdrawing nitro group.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 3-fluoro-4-aminothiophenol is a valuable precursor for the synthesis of benzothiazoles and other heterocyclic systems.[9]
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents. The thiol proton will likely appear as a broad singlet, the position of which can be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. Smaller two- and three-bond C-F couplings may also be observed for the adjacent carbons, leading to more complex splitting patterns.[2][12][13]
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (173.17 m/z). The fragmentation pattern will likely involve the loss of the nitro group and other characteristic fragments.
Safety and Handling
As with all nitroaromatic and thiol-containing compounds, appropriate safety precautions must be taken when handling 2-Fluoro-4-nitrobenzene-1-thiol.
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Hazard Statements: Based on data for the compound, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
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Conclusion
2-Fluoro-4-nitrobenzene-1-thiol is a strategically important building block for chemical synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique combination of a reactive thiol group, a reducible nitro group, and a displaceable fluorine atom provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
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PubChem. (n.d.). 2-Fluoro-4-nitrotoluene. Retrieved from [Link]
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Thieme. (2008). 13C NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-nitroanisole. Retrieved from [Link]
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ChemRxiv. (n.d.). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E). Retrieved from [Link]
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Patsnap. (2008, July 16). Method for preparing 2-fluoro-4-nitrophenol. Retrieved from [Link]
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YouTube. (2018, April 18). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]
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MDPI. (2024, November 7). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]
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Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. Retrieved from [Link]
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ACS Publications. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
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MDPI. (n.d.). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Chloro-4-fluorothiophenol. Retrieved from [Link]
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